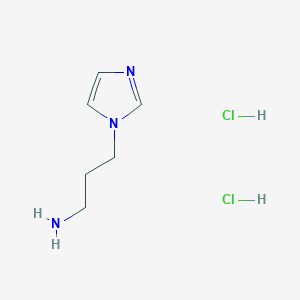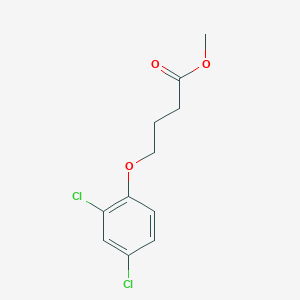
Methyl 4-(2,4-dichlorophenoxy)butanoate
Descripción general
Descripción
Methyl 4-(2,4-dichlorophenoxy)butanoate is a compound that is related to various chlorinated organic molecules studied for their chemical properties and reactions. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their behaviors.
Synthesis Analysis
The synthesis of chlorinated organic compounds can involve electrochemical methods, as seen in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which was achieved with a good yield through electrooxidative double ene-type chlorination . Similarly, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate involved a series of reactions including condensation, chlorination, and esterification . These methods could potentially be adapted for the synthesis of Methyl 4-(2,4-dichlorophenoxy)butanoate.
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be elucidated using spectroscopic techniques such as NMR and IR spectroscopy. For instance, the 1H NMR and IR spectra of methyl dichloropropanoates and butanoates were studied to understand the spectral characteristics associated with chlorine substitution patterns . X-ray crystallography is another powerful tool for determining the structure of chlorinated compounds, as demonstrated by the structural characterization of a compound with a 2,4-dichlorophenyl group .
Chemical Reactions Analysis
Chlorinated organic molecules can undergo various chemical reactions. For example, 2,4,4,4-Tetrachloro-1-butanol reacts with amines to give substituted 2-amino-3-buten-1-ols . The formation of thietanium ions from 2-chloro-4-(methylthio)butanoic acid through internal displacement of chloride by neighboring-group participation of sulfide sulfur indicates the potential reactivity of chlorinated butanoates .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated butanoates can be inferred from related compounds. The spectral data from NMR and IR provide insights into the electronic environment of the molecules, which is influenced by the presence of chlorine atoms . The crystal structure data can give information about the solid-state arrangement and intermolecular interactions . The reactivity of these compounds with various nucleophiles and the formation of different products also shed light on their chemical properties .
Aplicaciones Científicas De Investigación
Application in Agriculture and Soil Science
“Methyl 4-(2,4-dichlorophenoxy)butanoate” is a type of phenoxy herbicide . Phenoxy herbicides have been applied for weed control in agricultural crops such as wheat and maize since 1946 .
Method of Application
Phenoxy herbicides are typically applied to the soil or sprayed directly onto crops . The specific method of application can vary depending on the specific crop, the type of weeds being targeted, and other factors.
Use in Chemical Analysis
“Methyl 4-(2,4-dichlorophenoxy)butanoate” can be used in chemical analysis. Its molecular weight is 263.117 and its formula is C11H12Cl2O3 . It’s often used in studies involving mass spectrometry and gas chromatography .
Method of Application
In mass spectrometry, a sample of the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio . In gas chromatography, the compound is vaporized and then separated based on its distribution between a stationary phase and a mobile phase .
Results and Outcomes
These methods can provide detailed information about the compound’s structure and properties . For example, they can help to determine the compound’s molecular weight, its elemental composition, and the ways in which it interacts with other substances .
Use in Herbicides
“Methyl 4-(2,4-dichlorophenoxy)butanoate” is also known as 2,4-DB and is used as a herbicide . It’s used for weed control in crops such as corn, seedling alfalfa, bird’s foot trefoil, and clover direct-seeded or underseeded in spring wheat, barley, oats .
Method of Application
The herbicide is applied post-emergence (POST), and it’s absorbed through the foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates .
Use in Chemical Analysis
“Methyl 4-(2,4-dichlorophenoxy)butanoate” can be used in chemical analysis. Its molecular weight is 263.117 and its formula is C11H12Cl2O3 . It’s often used in studies involving mass spectrometry and gas chromatography .
Method of Application
In mass spectrometry, a sample of the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio . In gas chromatography, the compound is vaporized and then separated based on its distribution between a stationary phase and a mobile phase .
Results and Outcomes
These methods can provide detailed information about the compound’s structure and properties . For example, they can help to determine the compound’s molecular weight, its elemental composition, and the ways in which it interacts with other substances .
Use in Herbicides
“Methyl 4-(2,4-dichlorophenoxy)butanoate” is also known as 2,4-DB and is used as a herbicide . It’s used for weed control in crops such as corn, seedling alfalfa, bird’s foot trefoil, and clover direct-seeded or underseeded in spring wheat, barley, oats .
Method of Application
The herbicide is applied post-emergence (POST), and it’s absorbed through the foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates .
Propiedades
IUPAC Name |
methyl 4-(2,4-dichlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-15-11(14)3-2-6-16-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXSNMCGZZWMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171872 | |
| Record name | Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,4-dichlorophenoxy)butanoate | |
CAS RN |
18625-12-2 | |
| Record name | Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018625122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DB-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)
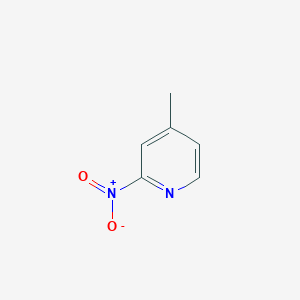

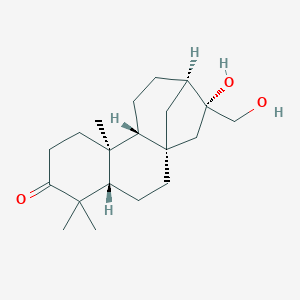



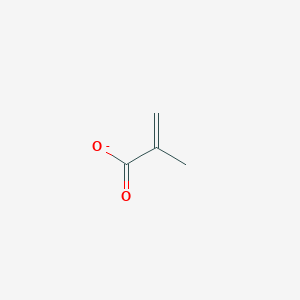

![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)


